molecular formula C22H21N3O4S B2891866 2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 689755-63-3

2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2891866
CAS No.: 689755-63-3
M. Wt: 423.49
InChI Key: WXCVYKHBTVLPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Biological Activity

The compound 2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on cytotoxic effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound is characterized by its thieno[2,3-d]pyrimidine core, which is crucial for its biological activity. The presence of the furan moiety and the benzyl group enhances its pharmacological properties.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)
DU145 (Prostate)0.0119
HCT116 (Colorectal)0.0125

These values indicate that the compound is highly potent against these cancer types, comparable to leading chemotherapeutic agents .

The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis in cancer cells. This is facilitated through the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death .

Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications on the benzyl and furan groups significantly influence the biological activity. For example:

  • Benzyl Substituents : Variations in electron-donating or withdrawing groups on the benzyl ring resulted in altered potency.
  • Furan Modifications : Substituents on the furan ring were found to enhance solubility and bioavailability, impacting overall efficacy.

Study 1: Evaluation in Animal Models

In vivo studies using xenograft models demonstrated that treatment with this compound led to significant tumor regression in mice bearing human prostate cancer cells. The study reported a reduction in tumor volume by approximately 70% compared to control groups .

Study 2: Synergistic Effects

A combination therapy involving this compound and standard chemotherapeutics (e.g., doxorubicin) showed enhanced efficacy. The combination reduced IC50 values significantly across multiple cancer cell lines, suggesting a potential for clinical application as part of combination therapy regimens .

Properties

IUPAC Name

2-(3-benzyl-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14-15(2)30-21-19(14)20(27)24(12-16-7-4-3-5-8-16)22(28)25(21)13-18(26)23-11-17-9-6-10-29-17/h3-10,19,21H,11-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEVFMPUDPNODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.